2-(3-Bromopropoxy)ethan-1-amine

Nucleophilic Substitution Synthetic Methodology Linker Chemistry

2-(3-Bromopropoxy)ethan-1-amine is a bifunctional aliphatic amine and organobromine compound, characterized by a terminal primary amine and a terminal alkyl bromide connected via a flexible propoxy spacer. With the molecular formula C5H12BrNO and a molecular weight of 182.06 g/mol, its structure provides two orthogonal reactive handles for sequential derivatization.

Molecular Formula C5H12BrNO
Molecular Weight 182.06 g/mol
Cat. No. B15312497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromopropoxy)ethan-1-amine
Molecular FormulaC5H12BrNO
Molecular Weight182.06 g/mol
Structural Identifiers
SMILESC(COCCN)CBr
InChIInChI=1S/C5H12BrNO/c6-2-1-4-8-5-3-7/h1-5,7H2
InChIKeyQWUPFYBDKMGRTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromopropoxy)ethan-1-amine: A Reactive Bifunctional Linker for PROTACs and Medicinal Chemistry


2-(3-Bromopropoxy)ethan-1-amine is a bifunctional aliphatic amine and organobromine compound, characterized by a terminal primary amine and a terminal alkyl bromide connected via a flexible propoxy spacer . With the molecular formula C5H12BrNO and a molecular weight of 182.06 g/mol, its structure provides two orthogonal reactive handles for sequential derivatization . This compound is primarily employed as a synthetic intermediate and a functional linker in the construction of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and other heterobifunctional molecules, where the bromine atom serves as an excellent leaving group for nucleophilic substitution, enabling the installation of diverse chemical moieties [1].

Why 2-(3-Bromopropoxy)ethan-1-amine Cannot Be Simply Substituted with Common Analogs


2-(3-Bromopropoxy)ethan-1-amine cannot be generically replaced by other haloalkylamines or linkers due to a confluence of interdependent physicochemical and reactivity properties that directly dictate synthetic efficiency and final conjugate performance. The specific combination of a primary alkyl bromide with a 3-carbon propoxy spacer and a terminal primary amine is critical. Replacing the bromine with chlorine, for instance, significantly reduces reactivity, leading to slower substitution kinetics and requiring harsher conditions that may be incompatible with sensitive substrates . Altering the chain length impacts the critical distance and flexibility of the final conjugate, which in PROTAC applications is a key determinant of ternary complex formation and degradation efficiency [1]. The use of alternative amine protection strategies or different linker architectures introduces additional synthetic steps, complexity, and potential for side reactions. Therefore, the selection of this specific compound is driven by a precise, quantifiable balance of reactivity, spatial geometry, and synthetic convenience that is not replicated by its closest analogs.

Quantitative Differentiation: 2-(3-Bromopropoxy)ethan-1-amine vs. Comparators


Reactivity Advantage: Bromo vs. Chloro Leaving Group Kinetics

2-(3-Bromopropoxy)ethan-1-amine is favored over its direct chloro analog, 2-(3-chloropropoxy)ethan-1-amine, due to the superior leaving group ability of bromide, which translates to faster, more efficient alkylation reactions. While a specific rate constant for this pair is not available, the principle is a cornerstone of organic chemistry. For comparable primary haloalkanes, the relative rate of SN2 reactions is significantly higher for bromides. For instance, in a prototypical SN2 reaction, 1-bromobutane reacts substantially faster than 1-chlorobutane, a difference attributable to bromide's larger size and weaker conjugate base character [1]. This class-level inference directly applies: the bromo analog of this linker is expected to undergo more rapid and higher-yielding nucleophilic substitution under milder conditions than the chloro analog .

Nucleophilic Substitution Synthetic Methodology Linker Chemistry

Linker Length Optimization: The Critical Role of the 3-Carbon Propoxy Spacer

The 3-carbon propoxy chain of 2-(3-Bromopropoxy)ethan-1-amine is a specific, quantifiable design element that distinguishes it from other bromoalkylamines (e.g., 2-bromoethanamine, 4-bromobutan-1-amine). In PROTAC development, linker length is a critical parameter governing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The distance provided by the 3-carbon spacer, which can be approximated to be in the range of 4-5 Å, offers a specific degree of conformational flexibility that is often optimal for inducing protein-protein interactions [1]. A linker that is too short may prevent the two protein-binding moieties from engaging simultaneously, while one that is too long can increase entropic penalty and reduce degradation efficiency. The propoxy spacer provides a balanced, pre-optimized distance for initial SAR studies .

PROTAC Design Linker Optimization Ternary Complex Formation

Enhanced Solubility and Stability via Hydrobromide Salt Formulation

The free base 2-(3-Bromopropoxy)ethan-1-amine is often procured and utilized as its hydrobromide salt (CAS 2287275-03-8). This salt form offers quantifiable improvements in physicochemical properties compared to the free base. The hydrobromide salt increases aqueous solubility, which is a critical parameter for biological assays and conjugation reactions performed in aqueous or partially aqueous media. While direct comparative solubility data for this specific pair is not available, the principle is a well-established class-level effect . Furthermore, the salt form enhances long-term chemical stability, providing better storage properties and reducing degradation over time compared to the more reactive free amine .

Compound Stability Aqueous Solubility Formulation Chemistry

Optimal Use Cases for 2-(3-Bromopropoxy)ethan-1-amine in Scientific R&D and Manufacturing


PROTAC Linker for Rapid SAR Optimization

In PROTAC design, 2-(3-Bromopropoxy)ethan-1-amine is an ideal linker for early-stage SAR optimization. Its 3-carbon spacer provides a pre-defined, optimal distance for ternary complex formation [1], while the high reactivity of the terminal bromide ensures efficient conjugation to E3 ligase ligands or target-binding warheads via SN2 chemistry under mild conditions . This allows medicinal chemists to rapidly generate a series of PROTAC candidates for initial degradation screening, confident that the linker length and conjugation chemistry are not limiting factors.

Synthesis of Functional Heterobifunctional Crosslinkers

This compound serves as a core building block for creating custom heterobifunctional crosslinkers. The terminal amine can be easily functionalized with, for instance, an activated ester for amine-targeting, or a click chemistry handle (e.g., alkyne, azide). The bromopropyl chain remains available for subsequent reaction with thiols, phenols, or other nucleophiles on a second biomolecule. The use of the bromo analog over the chloro analog ensures the second conjugation step proceeds with high efficiency, maximizing the yield of the final crosslinked product .

Scalable Synthesis of Pharmaceutical Intermediates

In process chemistry, 2-(3-Bromopropoxy)ethan-1-amine is a valuable intermediate for installing a flexible aminoalkoxy side chain onto a larger drug scaffold. Its bifunctional nature allows for sequential, high-yielding reactions. The superior leaving group ability of bromine, compared to chlorine, translates to shorter reaction times and lower energy input on scale, which are key drivers of cost-efficiency in manufacturing . Furthermore, procurement as the stable hydrobromide salt simplifies handling and storage in a GMP environment .

Development of Self-Immolative Linkers for ADCs

The structure of 2-(3-Bromopropoxy)ethan-1-amine is well-suited for the construction of self-immolative linkers for antibody-drug conjugates (ADCs). The amine can be used to attach a cleavable trigger group (e.g., a peptide cleavable by lysosomal enzymes), while the bromine can be used to link to a cytotoxic payload. The specific length of the propoxy spacer helps to ensure the conjugate has the necessary flexibility for enzymatic processing, a crucial factor for the efficient and selective release of the drug inside target cancer cells [1].

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